molecular formula C14H20O B098891 1-(4-Pentylphenyl)propan-1-one CAS No. 17713-58-5

1-(4-Pentylphenyl)propan-1-one

Cat. No.: B098891
CAS No.: 17713-58-5
M. Wt: 204.31 g/mol
InChI Key: GQKXWKNBTSSVEL-UHFFFAOYSA-N
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Description

1-(4-Pentylphenyl)propan-1-one is a β-aminophenylketone compound identified as a potent small-molecule inhibitor of the protein-protein interaction between the Thyroid Hormone Receptor (TR) and its steroid receptor coactivators (SRCs) . This mechanism is central to its research value. The compound functions as a covalent inhibitor; it is proposed to undergo an in-situ elimination to form an electrophilic enone, which then specifically alkylates cysteine residues within the TR ligand-binding domain . This action effectively blocks the recruitment of coactivator proteins, thereby inhibiting thyroid hormone-induced gene transcription . Its primary research application is as a tool compound for elucidating the role of TR-coregulator interactions in development, growth, and metabolic processes . Studies have shown that structural analogues with hydrophobic para-substituents, such as the pentyl group in this molecule, exhibit high potency and selectivity for the TRβ isoform, making it valuable for probing isoform-specific functions and a candidate for further optimization in preclinical research related to metabolic syndrome .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-pentylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-3-5-6-7-12-8-10-13(11-9-12)14(15)4-2/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKXWKNBTSSVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476544
Record name 1-(4-pentylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17713-58-5
Record name 1-(4-pentylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 4 Pentylphenyl Propan 1 One

Comprehensive Retrosynthetic Analysis of 1-(4-Pentylphenyl)propan-1-one

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical "disconnections". ias.ac.inamazonaws.com For this compound, several strategic disconnections can be proposed, each suggesting a different synthetic approach.

The most prominent disconnection is the bond between the carbonyl carbon and the aromatic ring (Disconnection A). This cleavage points directly to a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. amazonaws.comwikipedia.org The resulting synthons are a 4-pentylphenyl cation and a propanoyl anion, which correspond to the reagents pentylbenzene (B43098) and a propanoyl halide or anhydride (B1165640).

A second logical disconnection can be made at the C-C bond between the pentyl group and the phenyl ring (Disconnection B). This approach focuses on constructing the substituted aromatic ring as a key step. It suggests a precursor like a (4-halophenyl)propan-1-one which can then be coupled with a pentyl-containing organometallic reagent, for instance, via a Suzuki-Miyaura cross-coupling reaction.

A third disconnection (Disconnection C) breaks the bond between the carbonyl carbon and the adjacent ethyl group. This leads to synthons representing a 4-pentylbenzoyl electrophile and an ethyl nucleophile. This strategy points towards a synthesis involving a Grignard reagent, such as ethylmagnesium bromide, reacting with a suitable 4-pentylbenzoyl derivative.

These primary disconnections form the basis for developing the detailed synthetic pathways discussed in the following sections.

Development and Optimization of Novel Synthetic Pathways

Building upon the retrosynthetic framework, several synthetic pathways can be developed and optimized for the preparation of this compound.

Strategic Friedel-Crafts Acylation Approaches to this compound

The Friedel-Crafts acylation is arguably the most direct method for synthesizing this compound. wikipedia.orgsigmaaldrich.com This electrophilic aromatic substitution involves the reaction of pentylbenzene with an acylating agent, typically propanoyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst. organic-chemistry.org

The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile, attacking the electron-rich pentylbenzene ring. sigmaaldrich.com A critical aspect of this reaction is that the product, an aryl ketone, forms a stable complex with the Lewis acid catalyst. Consequently, a stoichiometric amount, or even a slight excess, of the catalyst is generally required. wikipedia.orgorganic-chemistry.org The complex is subsequently hydrolyzed during aqueous workup to yield the final ketone product.

Table 1: Representative Friedel-Crafts Acylation Conditions

Acylating Agent Catalyst Solvent Temperature (°C) Notes
Propanoyl chloride AlCl₃ Dichloromethane (B109758) (DCM) 0 to RT Standard, high-yielding conditions.
Propionic anhydride AlCl₃ Carbon disulfide (CS₂) 0 to RT Alternative acylating agent.
Propanoyl chloride FeCl₃ Nitrobenzene (B124822) 25 Milder catalyst, may require higher temperatures.
Propanoyl chloride Zeolite (solid acid) Toluene 80-110 Greener, heterogeneous catalyst, allows for easier workup.

Transition-Metal Catalyzed Cross-Coupling Strategies for Precursor Synthesis (e.g., Suzuki-Miyaura)

Transition-metal catalyzed reactions, particularly the Suzuki-Miyaura coupling, offer a powerful method for forming the C-C bond between the phenyl ring and the pentyl group, thereby creating a key precursor. mdpi.comyoutube.com This strategy involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate in the presence of a base. youtube.comnbinno.com

For instance, 4-bromophenylpropan-1-one can be coupled with pentylboronic acid, or conversely, 1-bromo-4-pentylbenzene (B53511) can be coupled with a boronic acid derivative of propanone. The former is often more practical. The synthesis of the 4-pentylphenyl precursor is a common application.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. youtube.com

This methodology provides a versatile route to substituted aromatic precursors that can then be elaborated to the final ketone product through other means.

Table 2: Example Suzuki-Miyaura Coupling for Precursor Synthesis

Aryl Halide Boronic Acid/Ester Palladium Catalyst Base Solvent
1-Bromo-4-iodobenzene Pentylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water
4-Bromobenzaldehyde Pentylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/Water
1-Iodo-4-pentylbenzene (1-ethoxyvinyl)boronic acid pinacol (B44631) ester Pd(OAc)₂ / SPhos K₃PO₄ Toluene

Targeted Grignard Reagent-Based Syntheses of this compound

Grignard reagents provide a classic carbon-carbon bond-forming strategy. wisc.edu A targeted synthesis of this compound can be envisioned through two primary Grignard-based routes. Both require strictly anhydrous conditions as Grignard reagents are strong bases that react readily with protic solvents like water. mnstate.eduadichemistry.com

Route A: This approach involves the reaction of a Grignard reagent derived from 4-pentylhalobenzene (e.g., 4-pentylphenylmagnesium bromide) with an appropriate electrophile like propanoyl chloride or propionaldehyde (B47417).

Reaction with propanoyl chloride directly yields the target ketone.

Reaction with propionaldehyde yields the secondary alcohol, 1-(4-pentylphenyl)propan-1-ol, which must then be oxidized to the desired ketone using a standard oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Route B: An alternative involves reacting an ethyl-based Grignard reagent, such as ethylmagnesium bromide, with a 4-pentylphenyl-containing electrophile.

Reaction with 4-pentylbenzonitrile, followed by acidic hydrolysis, yields the target ketone.

Reaction with 4-pentylbenzaldehyde (B1294691) gives the same secondary alcohol as in Route A, requiring a subsequent oxidation step.

The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl or nitrile carbon, followed by an aqueous acidic workup. wisc.eduyoutube.com

Exploration of Chemo- and Regioselective Synthesis Techniques

Controlling selectivity is paramount in organic synthesis to maximize the yield of the desired product and minimize purification efforts.

In the Friedel-Crafts acylation of pentylbenzene, the pentyl group is an ortho-, para-directing activator due to hyperconjugation and weak inductive effects. However, the steric bulk of the pentyl group significantly hinders the approach of the electrophile to the ortho positions. As a result, the acylation occurs with high regioselectivity at the sterically more accessible para position, leading predominantly to the formation of this compound.

For cross-coupling and Grignard-based methods , the regioselectivity is inherently controlled by the structure of the starting materials. For example, using 1-bromo-4-pentylbenzene as a starting material ensures that the functionalization occurs exclusively at the 4-position of the pentyl-substituted ring. Chemoselectivity becomes important when other reactive functional groups are present. For instance, in a Grignard reaction with a molecule containing both a ketone and an ester, the more reactive ketone would typically react first. In the context of synthesizing this compound, the precursors are generally chosen to avoid such chemoselectivity issues.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. sci-hub.seejcmpr.com

The traditional Friedel-Crafts acylation , while effective, has poor green credentials. It requires a stoichiometric amount of a Lewis acid like AlCl₃, which generates a large quantity of acidic aluminum-containing waste during workup. A greener alternative is the use of reusable solid acid catalysts, such as zeolites or montmorillonite (B579905) clays. researchgate.net These heterogeneous catalysts can be easily filtered out and potentially reused, simplifying the workup and reducing waste. Solvent-free reactions under microwave irradiation have also been developed, which can accelerate the reaction and reduce energy consumption. organic-chemistry.org

Transition-metal catalyzed reactions are often considered greener than many classical stoichiometric reactions because they are catalytic. However, concerns include the use of heavy metals like palladium, which are toxic and expensive. Modern research focuses on developing catalysts with very low loading levels (parts per million), using more abundant and less toxic metals (like iron or copper), and performing reactions in more environmentally benign solvents like water or ethanol. sci-hub.se

The sustainability of a synthesis can be quantitatively assessed using metrics like Atom Economy and the E-Factor (Environmental Factor).

Atom Economy measures how many atoms from the reactants are incorporated into the final product.

E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process.

Table 3: Green Chemistry Comparison of Synthetic Routes

Synthetic Route Advantages Disadvantages Green Improvements
Friedel-Crafts Acylation Direct, high yield. Large amount of Lewis acid waste, often uses hazardous solvents. Use of solid acid catalysts, solvent-free conditions, microwave heating.
Suzuki-Miyaura Coupling Catalytic, high functional group tolerance. Use of precious/toxic metals (Pd), often requires organic solvents. Low catalyst loading, use of greener solvents (water, ethanol), catalyst recycling.
Grignard Synthesis High atom economy for C-C bond formation. Requires strictly anhydrous conditions, often uses volatile ether solvents. Use of alternative solvents with higher boiling points and better safety profiles.

By thoughtfully selecting catalysts, reaction conditions, and solvents, the synthesis of this compound can be made significantly more sustainable, aligning with the modern imperatives of green chemistry. researchgate.netresearchgate.net

Solvent Selection and Alternative Reaction Media

The choice of solvent in Friedel-Crafts acylation is critical as it can influence reaction rate, yield, and selectivity. Solvents in these reactions must be inert to the strong Lewis acid catalysts and the reactive intermediates.

Traditionally, non-polar solvents such as carbon disulfide (CS₂) and halogenated hydrocarbons like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) have been employed. The solvent's polarity can affect the solubility of the intermediate complexes, which in turn can influence the product distribution. For instance, in reactions with multiple possible isomers, non-polar solvents often favor the kinetically controlled product, while more polar solvents like nitrobenzene can promote the formation of the thermodynamically more stable isomer. quora.com

Alternative Reaction Media

Growing environmental concerns have spurred research into greener alternatives to conventional organic solvents.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvent and catalyst, offering benefits such as negligible vapor pressure, high thermal stability, and the ability to be recycled. beilstein-journals.org For Friedel-Crafts acylations, ILs like those based on chloroaluminates or imidazolium (B1220033) salts have been shown to be effective. An iron(III) chloride hexahydrate-catalyzed acylation of anisole (B1667542) (a model for activated benzene (B151609) rings) in tunable aryl alkyl ionic liquids (TAAILs) has demonstrated high efficiency, suggesting a viable alternative for the synthesis of alkylphenyl ketones. beilstein-journals.org

Solvent-Free Conditions: A particularly attractive green chemistry approach is the elimination of solvents altogether. Reactions can be run using solid acid catalysts where the reactants are mixed neat. This approach simplifies workup, reduces waste, and can lead to higher reaction rates. chemijournal.comresearchgate.net Studies on the acylation of various aromatic compounds under solvent-free conditions using catalysts like phosphotungstates have shown high selectivity and yield, demonstrating the potential for this methodology. chemijournal.com

The following table illustrates the effect of the reaction medium on the acylation of anisole with acetic anhydride, a model reaction representative of the behavior expected for pentylbenzene acylation.

Catalyst SystemSolvent/ConditionYield of 4-methoxyacetophenone (%)Reference
FeCl₃·6H₂OTAAIL [EMIM][OTf]85% beilstein-journals.org
FeCl₃·6H₂OTAAIL [BMIM][OTf]91% beilstein-journals.org
Zr(IV) PhosphotungstateSolvent-Free90% chemijournal.comresearchgate.net
AlCl₃1,2-Dichloroethane (Conventional)Typically >90%General Knowledge

Catalytic Systems for Enhanced Efficiency

The cornerstone of Friedel-Crafts acylation is the catalyst. While aluminum chloride (AlCl₃) is highly effective, its use presents significant drawbacks. The product ketone forms a stable complex with AlCl₃, meaning the catalyst must be used in stoichiometric or super-stoichiometric amounts, not catalytic quantities. boisestate.edu This leads to large volumes of corrosive and environmentally hazardous aqueous aluminum waste during workup. Consequently, a major focus of modern synthetic methodology is the development of efficient and reusable catalysts. researchgate.netchemistryjournals.net

Heterogeneous Solid Acid Catalysts: This class of catalysts is at the forefront of green chemistry initiatives for Friedel-Crafts reactions. Because they are in a different phase (solid) from the liquid reaction mixture, they can be easily removed by filtration and potentially reused.

Zeolites: These microporous aluminosilicates, such as Zeolite Y and ZSM-5, possess strong Brønsted and Lewis acid sites within their framework. boisestate.eduresearchgate.net Their well-defined pore structure can impart shape selectivity, favoring the formation of the less bulky para isomer. Zeolites are non-corrosive, environmentally benign, and can be regenerated by calcination to burn off adsorbed organic residues. researchgate.net Research has shown that zeolite H-Beta is a highly active catalyst for liquid-phase acylations. researchgate.net

Other Solid Acids: Materials like sulfated zirconia, heteropolyacids, and ion-exchange resins (e.g., Nafion) also serve as effective solid acid catalysts, offering high activity and stability under reaction conditions. chemistryjournals.netfyicenter.com

Metal Triflates: Lanthanide and other metal triflates (salts of trifluoromethanesulfonic acid) are water-tolerant Lewis acids that can be used in catalytic amounts. chemistryjournals.net They are known to be highly efficient, recoverable, and reusable, making them a significant improvement over traditional Lewis acids. chemistryjournals.net

The table below provides a comparative overview of different catalytic systems used for the acylation of activated aromatic substrates, which serves as a model for the synthesis of this compound.

CatalystTypeKey AdvantagesTypical Substrate/Acylating AgentReference
AlCl₃ / FeCl₃Homogeneous Lewis AcidHigh reactivity, low costGeneral Aromatics / Acyl Chlorides boisestate.edu
Zeolite H-Beta, Zeolite YHeterogeneous Solid AcidReusable, shape-selective (favors para), environmentally benign, easy separationAnisole, Toluene / Anhydrides boisestate.eduresearchgate.netresearchgate.net
Lanthanide Triflates (e.g., Yb(OTf)₃)Homogeneous Lewis AcidCatalytic quantities, water-tolerant, reusableActivated Arenes / Anhydrides chemistryjournals.net
Supported Ionic LiquidsHeterogeneousEasy separation, reusable catalyst-solvent systemBenzene Derivatives / Anhydrides chemistryjournals.net
Sulfated ZirconiaHeterogeneous Solid AcidHigh acidity, reusableBenzene / Alkenes (for alkylation) fyicenter.com

Scale-Up Considerations and Process Chemistry for this compound Synthesis

Transitioning the synthesis of this compound from a laboratory procedure to an industrial scale introduces a host of challenges that fall under the domain of process chemistry. The primary goals are to ensure the process is safe, cost-effective, reproducible, and environmentally sustainable, while consistently delivering the product with the required purity. researchgate.net

Key Process Chemistry Considerations:

Catalyst Selection and Handling:

Stoichiometric AlCl₃: On a large scale, using stoichiometric AlCl₃ is highly problematic. It generates significant heat upon reaction and quenching, requiring robust thermal management. The workup involves quenching with large volumes of water, which produces highly corrosive hydrochloric acid (HCl) gas and an acidic aqueous waste stream requiring neutralization and disposal. youtube.com

Heterogeneous Catalysts: Employing a solid acid catalyst like a zeolite simplifies the process immensely. Post-reaction, the catalyst can be removed by filtration, eliminating the hazardous quench step. This allows for batch-to-batch reuse or integration into a continuous flow reactor, significantly improving process mass intensity (PMI) and reducing waste. researchgate.net However, catalyst deactivation over multiple cycles due to "coking" must be studied, and a regeneration protocol (e.g., calcination) must be validated. researchgate.net

Reaction Control and Safety:

Exotherm Management: Friedel-Crafts acylation is an exothermic reaction. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a thermal runaway. Process safety requires careful control of the addition rate of the acylating agent and efficient reactor cooling.

Off-Gassing: The reaction between an acyl chloride and a Lewis acid catalyst liberates HCl gas. A large-scale reactor must be equipped with a scrubbing system to neutralize this corrosive off-gas. researchgate.net

Downstream Processing and Purification:

Workup: For the traditional AlCl₃ route, the workup procedure (quenching, extraction, washing) must be optimized to handle large volumes and prevent the formation of stable emulsions, which can complicate phase separation. youtube.com

Purification: While the reaction is highly selective for the para isomer, minor ortho and other impurities may form. The purification method (e.g., distillation or recrystallization) must be scalable and efficient at removing these impurities to meet final product specifications. Developing a process that minimizes impurity formation is a key goal.

Economic and Environmental Factors:

Raw Materials: The choice between propanoyl chloride and propanoic anhydride involves a trade-off. Propanoyl chloride is often more reactive but produces HCl as a byproduct. Propanoic anhydride produces propanoic acid, which is less hazardous but requires separating it from the product.

Waste Management: The environmental impact is a major consideration. The traditional AlCl₃ route has a very poor atom economy and generates significant waste. Processes using reusable solid acid catalysts are far superior from a green chemistry perspective.

The development of a second-generation process, perhaps moving from a batch AlCl₃-based synthesis to a continuous flow process using a packed-bed zeolite catalyst, represents a typical evolution in scaling up a Friedel-Crafts acylation to meet modern manufacturing standards. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural and Conformational Elucidation

High-Resolution Mass Spectrometry (HRMS) for Definitive Molecular Formula Confirmation of 1-(4-Pentylphenyl)propan-1-one

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy (typically to the third or fourth decimal place). researchgate.net For this compound, the molecular formula is C₁₄H₂₀O. HRMS can distinguish the exact mass of this compound from other potential compounds with the same nominal mass but different elemental formulas.

The technique provides a measured mass-to-charge ratio (m/z) that can be compared to a calculated theoretical value. The close agreement between the experimental and theoretical mass confirms the molecular formula with high confidence. HRMS instrumentation, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), allows for this high degree of resolution. researchgate.net Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts Data predicted using computational models.

Adduct IonMolecular FormulaCalculated m/zPredicted CCS (Ų)
[M+H]⁺C₁₄H₂₁O⁺205.1587148.5
[M+Na]⁺C₁₄H₂₀ONa⁺227.1406154.8
[M-H]⁻C₁₄H₁₉O⁻203.1441151.7
[M]⁺C₁₄H₂₀O⁺204.1509150.8

This table is interactive. You can sort and filter the data.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. While 1D NMR (¹H and ¹³C) provides primary information, multi-dimensional NMR experiments are essential for a complete and unambiguous assignment of all atoms and for probing spatial relationships and dynamic processes. nationalmaglab.org

Two-dimensional (2D) NMR experiments correlate signals within the spectrum, resolving overlapping resonances and revealing the connectivity of the molecular framework. iranchembook.irscribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). For this compound, COSY would show correlations between the ethyl group protons (CH₂-CH₃) and within the pentyl chain (CH₂-CH₂-CH₂-CH₂-CH₃). It would also reveal the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. scribd.com It is invaluable for assigning carbon resonances, which are often less resolved than proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over 2-4 bonds). HMBC is crucial for assembling the molecular fragments. Key correlations for this compound would include:

From the carbonyl carbon to the protons of the adjacent ethyl group and the aromatic protons.

From the protons of the pentyl chain to the aromatic carbons.

From the aromatic protons to the carbonyl carbon and the carbons of the pentyl group.

Together, these experiments allow for the complete and confident assignment of every proton and carbon atom in the molecule. researchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound Values are estimated based on data for structurally similar compounds and general NMR principles. cdnsciencepub.comnih.govnih.gov

Atom PositionAtom TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Expected Key HMBC Correlations (H to C)
CarbonylC=O-~200.0Protons on C2', C6', C2
C1Aromatic-~135.0Protons on C2', C6', C1''
C2', C6'Aromatic CH~7.90 (d)~128.5Carbonyl, C4', C1''
C3', C5'Aromatic CH~7.25 (d)~129.0C1', C1''
C4'Aromatic-~145.0Protons on C3', C5', C1''
C2Ethyl CH₂~2.95 (q)~35.0Carbonyl, C3
C3Ethyl CH₃~1.20 (t)~8.5C2, Carbonyl
C1''Pentyl CH₂~2.65 (t)~36.0C4', C2'', C3''
C2''Pentyl CH₂~1.60 (m)~31.0C1'', C3'', C4''
C3''Pentyl CH₂~1.30 (m)~31.5C1'', C2'', C4'', C5''
C4''Pentyl CH₂~1.30 (m)~22.5C2'', C3'', C5''
C5''Pentyl CH₃~0.90 (t)~14.0C3'', C4''

This table is interactive. You can sort and filter the data.

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the local environment and packing within the crystal lattice. cdnsciencepub.com

For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will have distinct packing arrangements and intermolecular interactions, leading to different chemical shifts and peak multiplicities in their ssNMR spectra. americanpharmaceuticalreview.com

Characterize Conformation: The technique can provide information on the conformation adopted by the molecule in the solid state, such as the dihedral angle between the phenyl ring and the carbonyl group.

Study Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) phases within a solid sample.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solids. researchgate.net

Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes and rotations around single bonds. unibas.itresearchgate.net For aryl ketones like this compound, a key dynamic process is the restricted rotation about the C(aryl)–C(carbonyl) single bond. rsc.orgnih.gov

At room temperature, this rotation is typically fast, resulting in time-averaged signals. However, at lower temperatures, the rotation can become slow on the NMR timescale. This slowing can lead to the observation of distinct signals for atoms that are equivalent at higher temperatures. By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the activation energy (rotational barrier) for this process. rsc.org While the para-pentyl group does not introduce the necessary asymmetry to directly observe this process in an achiral solvent, DNMR studies in chiral environments could potentially resolve enantiomeric conformers and quantify the rotational barrier. unibas.it

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Molecular Fingerprint Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and provide a unique "fingerprint" for the compound. surfacesciencewestern.com The two methods are often complementary, as some vibrations may be strong in IR and weak in Raman, and vice-versa. spectroscopyonline.com

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. For this compound, a very strong absorption band corresponding to the C=O (carbonyl) stretch is expected. Other characteristic bands include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations within the aromatic ring.

Raman Spectroscopy: This technique is more sensitive to non-polar, symmetric bonds. It is excellent for observing the vibrations of the carbon skeleton, including the aromatic ring C=C stretching modes and C-C single bonds. nih.gov

The combination of FT-IR and Raman provides a comprehensive vibrational profile of the molecule. americanpharmaceuticalreview.com

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are estimated based on typical values for the respective functional groups. nih.govresearchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100 - 3000Medium-WeakMedium
Aliphatic C-H Stretch3000 - 2850StrongStrong
Carbonyl C=O Stretch1690 - 1670Very StrongMedium-Weak
Aromatic C=C Stretch1610 - 1580Medium-StrongStrong
Aliphatic CH₂/CH₃ Bend1470 - 1370MediumMedium
Aromatic C-H Bend (out-of-plane)900 - 800StrongWeak

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X-ray Crystallography for Absolute Stereochemistry and Crystal Packing of this compound (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. cam.ac.uk By diffracting X-rays off a single crystal, one can obtain a detailed electron density map, which is then used to build an atomic model. researchgate.net

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles. researchgate.net

Molecular Conformation: The exact conformation of the molecule in the crystal, including the torsion angle between the plane of the phenyl ring and the carbonyl group.

Crystal Packing: How individual molecules are arranged in the unit cell, revealing any intermolecular interactions such as hydrogen bonding (if applicable) or van der Waals forces that stabilize the crystal structure.

As of this writing, there are no publicly available crystal structures for this compound in crystallographic databases. Therefore, this analysis remains hypothetical pending the successful crystallization and diffraction analysis of the compound.

Chiral Analysis and Enantiomeric Purity Determination (if applicable)

The applicability of chiral analysis to this compound hinges on whether the molecule possesses a stereogenic center. The carbon atom of the ketone group (C1 of the propan-1-one chain) is bonded to four different substituents: a 4-pentylphenyl group, an ethyl group, an oxygen atom (via a double bond), and an implicit lone pair. However, for the purpose of chirality in this context, we consider the groups attached to the alpha-carbon of the ketone. In this compound, the carbonyl carbon itself is not a chiral center as it is sp² hybridized.

However, if a substitution were to occur at the alpha-carbon (the CH₂ group of the propanone moiety), a chiral center could be created. As it stands, this compound is an achiral molecule and therefore does not exist as enantiomers. Consequently, chiral analysis and enantiomeric purity determination are not applicable.

For structurally related compounds that do possess a chiral center, such as certain pharmaceutical agents with a propan-1-one backbone like bupropion, chiral analysis is crucial. nih.gov In such cases, techniques like chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) would be employed to separate and quantify the enantiomers. These methods typically utilize a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.

While this compound itself is achiral, the broader class of substituted propiophenones can include chiral molecules, and for those, enantiomeric purity is a critical parameter, especially in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Theoretical and Computational Chemistry Investigations of 1 4 Pentylphenyl Propan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and reactivity, offering a microscopic view of the compound's nature.

Density Functional Theory (DFT) Studies on Conformers and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of organic molecules like 1-(4-Pentylphenyl)propan-1-one. mdpi.comnih.gov Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used to perform geometry optimization, which finds the lowest energy arrangement of the atoms in the molecule. researchgate.netresearchgate.net

These calculations can identify various stable conformers, particularly arising from the rotation of the pentyl chain and the propanone group relative to the phenyl ring. For each stable conformer, a host of electronic properties can be determined. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more chemically reactive. researchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, making it a likely target for electrophilic attack.

Table 1: Representative Electronic Properties Calculated via DFT

Calculated PropertyTypical Significance
HOMO EnergyIndicates electron-donating ability
LUMO EnergyIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)Relates to chemical reactivity and stability
Dipole Moment (μ)Measures the molecule's overall polarity
Electronegativity (χ)Describes the power to attract electrons
Chemical Hardness (η)Measures resistance to change in electron distribution
Softness (S)Reciprocal of hardness, indicates reactivity

Ab Initio Methods for Molecular Orbital Analysis and Reaction Energetics

Ab initio methods, which are based on first principles without empirical parameters, offer a highly accurate approach to molecular orbital analysis. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide detailed insights into the electronic structure and reaction energetics.

These calculations can be used to precisely map the molecular orbitals, showing the distribution and symmetry of electron density. This analysis helps in understanding bonding characteristics and predicting the outcomes of pericyclic reactions. For studying reaction energetics, ab initio methods can be used to calculate the energy profile of a potential reaction pathway, identifying transition states and activation energies. This is crucial for predicting the feasibility and kinetics of chemical reactions involving this compound.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a powerful tool for exploring the vast conformational space of flexible molecules like this compound. nih.gov

The flexibility of the pentyl side chain allows the molecule to adopt numerous conformations. MD simulations can track the transitions between these conformational states, revealing their relative populations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Furthermore, MD simulations are invaluable for studying the interactions between a solute and solvent molecules. frontiersin.org By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to observe how the solvent organizes around the solute and how specific interactions, like hydrogen bonding, influence the solute's conformation and dynamics. mdpi.com These simulations can reveal how the solvent modulates the molecule's behavior and reactivity in a solution environment. frontiersin.org

Computational Prediction of Spectroscopic Parameters for this compound

Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data. scispace.comunibo.it Theoretical calculations can generate predicted spectra that, when compared with experimental data, aid in structural confirmation and detailed spectral assignment.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the 1H and 13C chemical shifts. nih.gov These theoretical values, when correlated with experimental data, help in assigning specific signals to individual nuclei within the molecule. researchgate.netnih.gov

For vibrational spectroscopy (FT-IR and Raman), DFT calculations can predict the vibrational frequencies and intensities. researchgate.net The calculated frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion. nih.gov

For UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions. nih.gov It calculates the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities), which helps in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions. nih.gov

Table 2: Example of Predicted vs. Experimental Spectroscopic Data Comparison

Spectroscopic TechniqueParameterCalculated Value (Theoretical)Experimental Value
13C NMRCarbonyl Carbon (C=O) Shift~199.5 ppm~200.0 ppm
FT-IRCarbonyl (C=O) Stretch~1710 cm-1 (scaled)~1685 cm-1
UV-Visλmax (n→π* transition)~320 nm~315 nm

In Silico Design and Docking Studies for Potential Biological Targets of this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. scispace.com This in silico method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand-receptor interaction. plos.orgnih.gov

The process begins with obtaining the three-dimensional structures of the target protein, often from a repository like the Protein Data Bank (PDB), and the ligand, whose structure would be optimized using methods like DFT. nih.govnih.gov Docking software, such as AutoDock Vina, then systematically explores possible binding poses of the ligand within the active site of the protein, calculating a "docking score" for each pose. nih.gov This score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values indicating stronger binding. plos.org

Analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. mdpi.com For this compound, the carbonyl group could act as a hydrogen bond acceptor, while the phenyl ring and pentyl chain could engage in hydrophobic and van der Waals interactions. These studies can generate hypotheses about potential biological targets and guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Table 3: Illustrative Molecular Docking Results

Potential Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interaction Type
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355Hydrogen Bond, Hydrophobic
Monoamine Oxidase A (MAO-A)-7.9Tyr407, Phe208π-π Stacking, Hydrophobic
Estrogen Receptor Alpha-9.1Arg394, Leu387Hydrogen Bond, Hydrophobic

QSAR (Quantitative Structure-Activity Relationship) Modeling Applied to Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglibretexts.org By developing a robust QSAR model, the activity of new, yet-to-be-synthesized derivatives can be predicted, thereby streamlining the drug design process. nih.gov

To build a QSAR model, a dataset of structurally related compounds (derivatives of this compound) with experimentally determined biological activities is required. For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). nih.govresearchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to create an equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov The predictive power of the resulting model is rigorously evaluated using internal and external validation techniques, with statistical metrics like the coefficient of determination (r²) and the cross-validated coefficient of determination (q²) being key indicators of the model's quality. nih.gov A successful QSAR model can provide valuable insights into which molecular properties are crucial for the desired biological activity, guiding the rational design of more potent compounds. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorProperty Quantified
HydrophobicLogPLipophilicity/Water-octanol partition coefficient
ElectronicTopological Polar Surface Area (TPSA)Molecular polarity and hydrogen bonding capacity
Steric/TopologicalMolecular Weight (MW)Size of the molecule
Steric/TopologicalMolar Refractivity (MR)Volume and polarizability of the molecule
Quantum ChemicalHOMO/LUMO EnergyElectron-donating/accepting ability

Reactivity and Derivatization Studies of 1 4 Pentylphenyl Propan 1 One

Regioselective Functionalization of the Ketone Carbonyl Group

The carbonyl group is a key reactive center in 1-(4-pentylphenyl)propan-1-one, allowing for a variety of transformations.

Reduction to Secondary Alcohols and Stereocontrol

The reduction of prochiral ketones, such as this compound, to form chiral secondary alcohols is a fundamental transformation in organic synthesis. nih.gov A variety of reducing agents and methodologies can be employed to achieve this, with a significant focus on controlling the stereochemical outcome.

Commonly used stoichiometric reducing agents include sodium borohydride (B1222165) and lithium aluminium hydride. wikipedia.org For stereocontrol, chiral catalysts or auxiliaries are often employed. For instance, the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes a metal alkoxide catalyst, can be rendered stereoselective by using chiral ligands. google.com Chiral samarium(III) complexes have been shown to be effective for the asymmetric MPV reduction of aryl alkyl ketones, although the enantioselectivity can be sensitive to the size of the alkyl substituent. google.com Another approach involves the use of enzymes, such as ketoreductases from various microorganisms like Pichia glucozyma, which can exhibit high stereoselectivity in the reduction of aromatic ketones. nih.govnih.gov These biocatalytic methods are often favored for their high efficiency and environmentally benign nature. nih.gov

Method Reagents/Catalyst Key Features Stereoselectivity
Catalytic HydrogenationH₂, Chiral Transition Metal Catalyst (e.g., Ru, Rh, Ir)Employs hydrogen gas as the reductant.Can be highly enantioselective with appropriate chiral ligands.
Meerwein-Ponndorf-Verley (MPV) ReductionIsopropanol, Chiral Samarium(III) complexA transfer hydrogenation method.Enantioselectivity is sensitive to substrate structure.
Biocatalytic ReductionKetoreductase (e.g., from Pichia glucozyma)Utilizes enzymes for reduction.Often provides high stereoselectivity.
Stoichiometric ReductionSodium Borohydride (NaBH₄), Chiral AuxiliariesA common and versatile method.Stereocontrol is achieved through the use of chiral additives.

Condensation Reactions leading to Imines, Hydrazones, and Oximes

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines, hydrazones, and oximes. These reactions are typically reversible and are driven to completion by the removal of water.

Imines (Schiff Bases): The reaction with primary amines yields imines. masterorganicchemistry.comwalisongo.ac.id This transformation is often catalyzed by acid and can be facilitated by azeotropic distillation to remove water. walisongo.ac.id Imines are valuable intermediates in organic synthesis, particularly for the preparation of nitrogen-containing heterocyclic compounds. nih.gov

Hydrazones: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) produces hydrazones. organic-chemistry.orgnih.gov These compounds have applications in both synthesis and as biologically active molecules. minarjournal.comresearchgate.net The synthesis can be carried out under various conditions, including solvent-free microwave irradiation, which aligns with the principles of green chemistry. minarjournal.com

Oximes: The reaction with hydroxylamine (B1172632) hydrochloride, often in the presence of a base, leads to the formation of oximes. nih.govarpgweb.com Oximes are versatile compounds used for the protection and characterization of carbonyls, and they can be converted into other functional groups such as nitriles and amides via the Beckmann rearrangement. nih.govijprajournal.com

Derivative Reactant General Reaction Conditions
IminePrimary Amine (R-NH₂)Acid or base catalysis, often with water removal. masterorganicchemistry.comgoogle.com
HydrazoneHydrazine (H₂NNH₂) or Substituted HydrazineTypically in a protic solvent like ethanol. minarjournal.comekb.eg
OximeHydroxylamine Hydrochloride (NH₂OH·HCl)Often in the presence of a base like pyridine (B92270) or sodium bicarbonate. nih.govarpgweb.com

α-Functionalization via Enolate Chemistry

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is acidic and can be deprotonated by a suitable base to form an enolate. masterorganicchemistry.comwvu.edu This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the α-position.

The regioselectivity of enolate formation is a key consideration. In the case of this compound, which is an unsymmetrical ketone, two different enolates can potentially form. The kinetic enolate is formed by removing the less sterically hindered proton, while the thermodynamic enolate is the more stable, more substituted enolate. pitt.edu The choice of base and reaction conditions determines which enolate is preferentially formed. pitt.edu For example, a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate. pitt.edu

Once formed, the enolate can undergo a range of reactions, including:

Alkylation: Reaction with alkyl halides to form a new carbon-carbon bond.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂, I₂) to introduce a halogen atom at the α-position. ucsb.edu

Aldol (B89426) Condensation: Reaction with another carbonyl compound to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone.

Modifications and Functionalization of the Pentyl Chain

The pentyl chain offers another avenue for the derivatization of this compound.

Selective Oxidation and Halogenation Reactions

Selective functionalization of the aliphatic C-H bonds in the pentyl chain presents a challenge due to their relative inertness. However, methods have been developed to achieve this with a degree of control.

Selective Oxidation: The selective oxidation of aliphatic C-H bonds in alkylphenols is an area of active research. nih.govnih.gov Biocatalytic systems, such as those derived from Corynebacterium glutamicum, have shown promise in selectively oxidizing alkylphenols in a controllable manner. nih.govnih.gov These enzymatic systems can offer high chemo-, regio-, and stereoselectivity. nih.govnih.gov Another approach involves photocatalytic oxidation, where alkylarenes can be irradiated under an oxygen atmosphere in the presence of a photocatalyst to furnish the corresponding ketones. thieme-connect.de

Selective Halogenation: The halogenation of alkyl chains on aromatic rings can be directed to either the side chain or the aromatic ring depending on the reaction conditions. sparkl.me Free radical halogenation, typically initiated by UV light or a radical initiator, favors substitution on the alkyl side chain. google.comgoogle.com For instance, the use of inorganic or organic hypohalites in the presence of a free radical generating medium can lead to the selective α-halogenation of alkylaromatic compounds. google.com Visible-light-induced photocatalysis has also emerged as a mild and selective method for the halogenation of C-H bonds. mdpi.com

Reaction Reagents/Conditions Selectivity
OxidationBiocatalytic systems (e.g., from Corynebacterium glutamicum)High chemo-, regio-, and stereoselectivity for aliphatic C-H bonds. nih.govnih.gov
HalogenationN-Bromosuccinimide (NBS), UV light or radical initiatorFavors halogenation at the benzylic position of the pentyl chain.
HalogenationHypohalites, free radical generating mediumGood selectivity for α-halogenation of the alkyl chain. google.com

Terminal Functional Group Interconversions

Functional group interconversions at the terminal position of the pentyl chain would typically require initial functionalization, as described above. Once a functional group is installed, it can be converted into a variety of other groups. solubilityofthings.comfiveable.me For example, a terminal halide could be converted to an alcohol, nitrile, or amine through nucleophilic substitution reactions. solubilityofthings.com An alcohol can be oxidized to an aldehyde or a carboxylic acid. solubilityofthings.com These transformations are standard in organic synthesis and allow for the creation of a diverse range of derivatives from a common intermediate. organic-chemistry.orgub.edu

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the aromatic ring in this compound is significantly influenced by the two substituents attached to it: the n-pentyl group and the propanoyl group. These groups exert opposing electronic effects, which in turn govern the regioselectivity and rate of substitution reactions on the phenyl moiety.

Directing Effects and Reactivity Patterns

The orientation of electrophilic aromatic substitution (EAS) on a substituted benzene (B151609) ring is determined by the nature of the substituent already present. masterorganicchemistry.com In the case of this compound, the phenyl ring bears an activating group and a deactivating group in a para relationship.

The n-Pentyl Group : As an alkyl group, the n-pentyl substituent is an activating group . It donates electron density to the benzene ring through an inductive effect and hyperconjugation. libretexts.orgsavemyexams.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. wvu.edu Activating groups are known as ortho-, para- directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. masterorganicchemistry.comyoutube.com

The Propanoyl Group : The propanoyl group (-COC₂H₅) is a ketone, which contains a carbonyl functionality. The carbonyl group is strongly electron-withdrawing due to both the inductive effect of the electronegative oxygen atom and the resonance effect, which delocalizes the ring's π-electrons onto the oxygen atom. libretexts.orglibretexts.org This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. Consequently, the propanoyl group is a deactivating group . mnstate.edu Such deactivating groups are meta- directors, directing incoming electrophiles to the position meta to them. masterorganicchemistry.comlibretexts.org

Combined Effect: In this compound, the activating n-pentyl group and the deactivating propanoyl group are situated para to each other. The directing effects of both groups converge on the same carbons. The n-pentyl group directs incoming electrophiles to its ortho positions (C-3 and C-5), while the propanoyl group directs them to its meta positions (also C-3 and C-5).

Directing effects on this compound

Regarding nucleophilic aromatic substitution (SNAr) , the reaction is generally unfavorable on electron-rich benzene rings. govtpgcdatia.ac.in However, the presence of a strong electron-withdrawing group, like the propanoyl group, can facilitate such reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comuomustansiriyah.edu.iqlibretexts.org For a SNAr reaction to occur, a suitable leaving group (such as a halide) must be present on the ring, typically ortho or para to the electron-withdrawing group. uomustansiriyah.edu.iqlibretexts.org Thus, a halogenated derivative of this compound, for instance, at the C-2 position, would be susceptible to substitution by strong nucleophiles.

Palladium-Catalyzed Coupling Reactions on the Phenyl Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, widely used in the synthesis of complex organic molecules. nobelprize.orgresearchgate.net These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. nobelprize.org To subject this compound to such reactions, it must first be functionalized with a suitable leaving group, most commonly bromine or iodine, at one of the aromatic positions.

Given the directing effects discussed previously, halogenation of this compound would yield 1-(2-halo-4-pentylphenyl)propan-1-one. This halo-derivative can then serve as a versatile substrate in various palladium-catalyzed couplings. rug.nl

Suzuki Coupling : This reaction couples an aryl halide with an organoboron compound, typically a boronic acid or ester, to form biaryl structures. rug.nluwindsor.ca The 2-bromo derivative of the title compound could react with an arylboronic acid to introduce a new aryl substituent at the C-2 position.

Sonogashira Coupling : This reaction forms a C-C bond between an aryl halide and a terminal alkyne. rug.nl It provides a direct route to aryl alkynes, which are valuable synthetic intermediates.

Heck Coupling : The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond at an sp² carbon. nobelprize.org

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, providing a route to N-arylated compounds.

The table below illustrates potential palladium-catalyzed coupling reactions on a 2-bromo derivative of this compound.

Reaction NameCoupling PartnerTypical Catalyst SystemProduct Structure
Suzuki CouplingPhenylboronic AcidPd(PPh₃)₄, Na₂CO₃1-(2-phenyl-4-pentylphenyl)propan-1-one
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N1-(4-pentyl-2-(phenylethynyl)phenyl)propan-1-one
Heck CouplingStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N1-(4-pentyl-2-styrylphenyl)propan-1-one
Buchwald-Hartwig AminationAnilinePd₂(dba)₃, BINAP, NaOt-Bu1-(4-pentyl-2-(phenylamino)phenyl)propan-1-one

Annulation Reactions and Heterocyclic Ring Formation Utilizing this compound as a Precursor

The propanoyl group of this compound is a versatile functional handle for constructing new carbocyclic and heterocyclic rings. The carbonyl group and the adjacent α-methylene protons provide key reactivity for a variety of cyclization and annulation strategies. masterorganicchemistry.commsu.edu

Annulation Reactions Annulation refers to a reaction that forms a new ring onto a molecule. The Robinson annulation is a classic example, which involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered cyclohexenone ring. masterorganicchemistry.comjuniperpublishers.com

In this sequence, the enolate of this compound, formed by treating the ketone with a base, can act as a Michael donor. Addition to an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), yields a 1,5-diketone intermediate. youtube.com This intermediate then undergoes an intramolecular aldol condensation, also under basic conditions, to form the six-membered ring, which subsequently dehydrates to the more stable α,β-unsaturated ketone product. masterorganicchemistry.comyoutube.com

Heterocyclic Ring Formation The ketone functionality is a common starting point for the synthesis of a wide array of heterocyclic compounds. wikipedia.orguou.ac.in By reacting this compound with appropriate reagents, various five- and six-membered heterocycles can be prepared.

Paal-Knorr Synthesis : While the Paal-Knorr synthesis directly uses 1,4-dicarbonyl compounds to form furans, pyrroles, and thiophenes, this compound can be converted into a suitable 1,4-dicarbonyl precursor through α-functionalization.

Pyrazole Synthesis : Reaction of the ketone with hydrazine or its derivatives leads to the formation of pyrazoles. The reaction proceeds through a condensation to form a hydrazone, followed by cyclization and dehydration.

Isoxazole (B147169) Synthesis : In a similar fashion, reaction with hydroxylamine hydrochloride yields an oxime, which can then cyclize to form an isoxazole ring.

Hantzsch Pyridine Synthesis : This is a multi-component reaction that can use the α-methylene ketone as one component. Condensation with an aldehyde and two equivalents of a β-ketoester in the presence of ammonia (B1221849) yields a dihydropyridine, which can be oxidized to the corresponding pyridine derivative.

Gewald Aminothiophene Synthesis : This reaction involves the condensation of a ketone, a cyanoester, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.

The table below summarizes several potential heterocyclic syntheses starting from this compound.

Target HeterocycleCoreactant(s)General Synthesis Name
PyrazoleHydrazine (H₂NNH₂)Knorr Pyrazole Synthesis
IsoxazoleHydroxylamine (NH₂OH)(General Condensation/Cyclization)
ThiopheneLawesson's Reagent or P₄S₁₀Thionation followed by cyclization (e.g., from a 1,4-dicarbonyl derivative)
PyridineAldehyde, β-Ketoester, AmmoniaHantzsch Pyridine Synthesis
PyrimidineUrea, Amidine, or Guanidine(Requires a 1,3-dielectrophile precursor derived from the ketone)

Exploration of Biological Activities and Pharmacological Potential of 1 4 Pentylphenyl Propan 1 One Strictly Excluding Dosage/administration

In Vitro Screening for Receptor Binding and Enzyme Inhibition Profiles

While direct in vitro screening data for 1-(4-Pentylphenyl)propan-1-one is not available, the potential for interaction with biological targets can be inferred from the activities of analogous chemical structures.

Investigation of Neurotransmitter Receptor Interactions

There is no specific research detailing the interaction of this compound with neurotransmitter receptors. However, the general structure of alkylphenyl ketones suggests potential for neuromodulatory activity. For instance, certain uncompetitive NMDA receptor antagonists feature amino-alkyl-cyclohexane structures, indicating that alkyl chains can play a role in receptor binding. The lipophilic nature of the pentyl group in this compound could facilitate its interaction with transmembrane domains of G-protein coupled receptors, a common class of neurotransmitter receptors. Further research is necessary to determine if this compound exhibits any significant binding affinity for specific neurotransmitter receptors.

Assessment of Kinase and Protease Inhibition

The potential for this compound to act as a kinase or protease inhibitor can be hypothesized based on the activity of other ketone-containing compounds.

Kinases are a significant target in drug discovery, and numerous small molecule kinase inhibitors have been developed. ed.ac.uk The binding affinity of these inhibitors is influenced by factors such as protein-ligand interaction energy and partition coefficient (logP) values. nih.gov While specific data for this compound is absent, structurally related phenylpropenone derivatives have demonstrated the ability to inhibit receptor tyrosine kinases. researchgate.net

With regard to proteases, peptidyl fluoromethyl ketones are known to be potent and selective inhibitors of serine and cysteine proteases. nih.gov The ketone functional group can be crucial for the inhibitory mechanism. researchgate.net Although this compound lacks the peptidyl and fluoromethyl moieties, its core ketone structure suggests that it could serve as a scaffold for the design of novel protease inhibitors.

Interactive Data Table: Kinase and Protease Inhibition by Structurally Related Compounds

Compound ClassEnzyme TargetInhibition Data
Phenylpropenone DerivativesReceptor Tyrosine Kinases (e.g., VEGFR2)Inhibition of VEGF-induced angiogenesis
Peptidyl Fluoromethyl KetonesSerine and Cysteine ProteasesPotent and selective inhibition

Evaluation against Microbial Targets (e.g., antibacterial, antifungal)

While direct antimicrobial screening of this compound has not been reported, studies on analogous alkyl-4-quinolones have shown notable antibiotic properties, particularly against Gram-positive bacteria. nih.gov The presence of a long alkyl chain in these molecules is often associated with their antimicrobial activity.

In the realm of antifungal research, long-chain primary alcohols and other long-chain derivatives have demonstrated efficacy. nih.gov For example, certain γ-butyrolactones with aromatic substitutions exhibit strong activity against various Fusarium strains. mdpi.com This suggests that the pentyl group of this compound could contribute to potential antifungal properties.

Cell-Based Assays for Cellular Responses and Cytotoxicity

Cell-based assays provide a crucial link between in vitro activity and potential in vivo effects. Although no such studies have been conducted on this compound, research on structurally similar compounds offers valuable insights.

Studies in Cancer Cell Lines for Antiproliferative Activity

A number of compounds with structural similarities to this compound have been investigated for their anticancer properties. For instance, a series of 4β-alkyl derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin exhibited significant cytotoxicity against various human cancer cell lines. nih.gov Similarly, certain trans-2-alkyl-4-halopiperidines and their tetrahydropyridine (B1245486) analogs have shown in vitro antiproliferative activity in solid tumor cell lines. nih.gov

Furthermore, novel 1,4-dialkoxynaphthalene-based imidazolium (B1220033) salts have been synthesized and evaluated for their cytotoxicity in cancer cell lines, with some derivatives showing promising activity. mdpi.com The phenoxyphenol compound 4-HPPP has been found to selectively induce antiproliferation and apoptosis in human lung cancer cells. nih.gov These examples underscore the potential for alkylated aromatic compounds to possess anticancer properties.

Interactive Data Table: Cytotoxicity of Structurally Related Compounds in Cancer Cell Lines

Compound/Compound ClassCancer Cell LineCytotoxicity Data (IC50)
4β-Alkyl derivatives of 4'-O-demethyl-4-desoxypodophyllotoxinP388As low as 1.0 x 10⁻⁹ M
Sinenbisstyryl AA549, HepG2, MCF7, DU14511.46 - 19.01 μM researchgate.net
8-OxypalmatineDU1454.99 μM researchgate.net

Analysis of Immune Cell Modulation and Inflammation Pathways

The potential for this compound to modulate immune responses and inflammation can be inferred from studies on other phenolic and ketone-containing compounds. Many plant-derived compounds, including polyphenols and flavonoids, are known to possess anti-inflammatory properties by modulating pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). nih.govmdpi.com

For example, a series of diarylpentanoid derivatives have been shown to inhibit nitric oxide (NO) production in macrophages, a key process in inflammation. researchgate.net Some of these compounds exhibited IC50 values for NO suppression that were more potent than curcumin. researchgate.net Additionally, 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols have demonstrated topical anti-inflammatory activity, likely through the inhibition of cytochrome P450. nih.gov These findings suggest that the phenyl ketone scaffold, as present in this compound, could be a valuable starting point for the development of novel anti-inflammatory agents. Phytochemicals, in general, have been shown to modulate the immune system by affecting immune cell regulation and the synthesis of proinflammatory cytokines. nih.govnih.govmdpi.com

Interactive Data Table: Anti-inflammatory Activity of Structurally Related Compounds

Compound ClassAssayAnti-inflammatory Data (IC50)
Diarylpentanoid DerivativesNO Suppression in RAW264.7 MacrophagesAs low as 4.9 ± 0.3 µM researchgate.net
2,6-bisbenzylidenecyclohexanone derivativesNO Inhibition in IFN-γ/LPS-activated RAW 264.7 cellsAs low as 6.68 µM researchgate.net

Mechanistic Investigations of Biological Effects of this compound

Understanding the precise mechanism by which a compound exerts its biological effects is fundamental to drug discovery. This involves identifying its molecular binding partners and the subsequent cascade of cellular events.

The initial step in mechanistic investigation is the identification of the specific biomolecules (e.g., receptors, enzymes, ion channels) with which the compound interacts. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational molecular docking simulations are employed to pinpoint these primary molecular targets.

Once a target is identified, researchers then investigate the downstream signaling pathways that are modulated. For instance, if this compound were found to bind to a G-protein coupled receptor (GPCR), studies would focus on its effect on second messenger systems like cyclic AMP (cAMP) or inositol (B14025) phosphates. Pathway analysis tools help map the compound's impact on complex cellular networks, revealing whether it influences critical processes such as cell proliferation, inflammation, or apoptosis.

To gain a broader view of the cellular response to a compound, global changes in gene and protein expression are analyzed.

Gene Expression Profiling: Techniques like DNA microarrays or RNA-sequencing (RNA-Seq) would be used to measure the expression levels of thousands of genes in cells or tissues treated with this compound. This can reveal the upregulation or downregulation of specific genes, pointing towards the biological pathways being affected.

Proteomic Profiling: Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample. This approach provides a direct snapshot of the functional machinery of the cell. Methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or TMT (Tandem Mass Tag) labeling allow for precise comparison of protein abundance between treated and untreated samples, identifying proteins whose levels change in response to the compound.

The data from these analyses are often subjected to bioinformatic enrichment analysis to identify the key pathways and biological processes that are significantly altered.

Table 1: Illustrative Example of Proteomic Profiling Data This table represents hypothetical data that could be generated from a proteomic analysis of cells treated with this compound.

Protein TargetFold Change (Treated vs. Control)Associated PathwayPotential Implication
Cyclooxygenase-2 (COX-2)-2.5InflammationAnti-inflammatory effect
Caspase-3+3.1ApoptosisPro-apoptotic activity
Kinase B (Akt)-1.8Cell SurvivalInhibition of proliferation
NF-κB-2.2Inflammation/ImmunityImmune modulation

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are central to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. This knowledge guides the optimization of a lead compound to enhance potency and selectivity.

Based on the core structure of this compound, medicinal chemists would rationally design and synthesize a series of analogs to probe its SAR. Modifications would systematically target the three main components of the molecule:

The Phenyl Ring: Substituents (e.g., hydroxyl, methoxy, halogen groups) could be added at different positions to explore electronic and steric effects.

The Pentyl Chain: The length of the alkyl chain could be varied (e.g., from butyl to hexyl), or it could be branched or cyclized to investigate the impact of its hydrophobicity and size on target binding.

The Propanone Moiety: The ethyl ketone side chain could be altered, for example, by changing its length or introducing different functional groups to assess its role in molecular interactions.

Each synthesized analog would be tested in biological assays to determine how these structural changes affect its activity, thereby building a comprehensive SAR profile.

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a response. For this compound, a hypothetical pharmacophore model can be proposed based on its structure.

Table 2: Hypothetical Pharmacophoric Features of this compound

Pharmacophoric FeatureStructural ComponentType of Interaction
Aromatic Ring4-Pentylphenyl groupπ-π stacking, hydrophobic interactions
Hydrophobic Groupn-Pentyl chainHydrophobic interactions
Hydrogen Bond AcceptorCarbonyl oxygen of the propanone groupHydrogen bonding with a donor group on the target

Computational modeling and analysis of a series of active and inactive analogs help to refine this model. Validated pharmacophore models are powerful tools for virtual screening of compound libraries to identify new molecules with potential similar biological activity.

Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) Perspectives (without dosage)

For a compound to be a viable therapeutic agent, it must possess acceptable pharmacokinetic properties, often summarized by the acronym ADME. In early-stage drug discovery, these properties are often predicted using a combination of in silico (computational) models and in vitro (laboratory) assays.

Absorption: This refers to how a compound enters the bloodstream. Permeability is a key factor, often assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Distribution: This describes how a compound spreads throughout the body's fluids and tissues. A key parameter is plasma protein binding, as only the unbound fraction of a drug is typically active. The lipophilicity of a compound, often estimated by its LogP or LogD value, influences its distribution into tissues. The predicted XlogP for this compound is 4.2, suggesting high lipophilicity.

Metabolism: This involves the chemical modification of the compound by the body, primarily by enzymes in the liver such as the Cytochrome P450 (CYP) family. In vitro assays using liver microsomes or hepatocytes can determine a compound's metabolic stability and identify the major metabolites.

Excretion: This is the removal of the compound and its metabolites from the body.

Table 3: Hypothetical Preliminary ADME Profile for this compound This table presents a speculative profile based on the compound's structure and general principles of ADME studies.

ADME ParameterPredicted/Assessed ValueInterpretation
Aqueous SolubilityLowExpected for a lipophilic molecule.
Permeability (PAMPA)HighLikely to be well-absorbed across membranes.
Plasma Protein Binding>95%High binding to plasma proteins like albumin is anticipated.
Metabolic Stability (Human Liver Microsomes)Moderate to HighThe molecule lacks obvious, highly labile metabolic sites.
Primary CYP450 Metabolizing EnzymesCYP3A4, CYP2C9 (Hypothetical)Aromatic hydroxylation and alkyl chain oxidation are plausible metabolic routes.
BBB Penetration (in silico prediction)LikelyBased on lipophilicity and size, it may cross the blood-brain barrier.

Membrane Permeability Assays

Similarly, no specific data from membrane permeability assays, including Caco-2 cell or Parallel Artificial Membrane Permeability Assays (PAMPA), are available for this compound. These assays are standard tools for predicting the passive diffusion and potential for active transport of a compound across the intestinal epithelium, a key determinant of oral bioavailability. The absence of such data means that the compound's ability to be absorbed from the gastrointestinal tract cannot be reliably estimated.

Plasma Protein Binding Investigations

Investigations into the plasma protein binding of this compound have not been reported in the scientific literature. The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution in the body and the concentration of the free, pharmacologically active drug. High plasma protein binding can limit the amount of drug available to reach its target site and can affect its clearance. Without experimental data, the distribution characteristics of this compound are unknown.

Potential Applications in Materials Science and Other Advanced Fields

Role of 1-(4-Pentylphenyl)propan-1-one as a Precursor in Polymer Synthesis

While not a conventional monomer, the functional groups within this compound make it a viable precursor for the synthesis of specialized polymers. The reactivity of the ketone and the potential for functionalization of the aromatic ring are key to its utility in polymerization processes.

The combination of a rigid phenyl group and a flexible pentyl chain in this compound is a structural motif commonly found in molecules that exhibit liquid crystalline properties. medcraveebooks.com This inherent characteristic suggests its potential as a precursor for liquid crystalline polymers (LCPs). To be utilized in polymer synthesis, the ketone group can be chemically transformed into a polymerizable group, such as an acrylate (B77674) or other reactive moieties. mdpi.comopenaccessjournals.com The resulting molecule can then act as a mesogenic side chain, which, when attached to a polymer backbone, can induce liquid crystalline phases. mdpi.comopenaccessjournals.comnih.gov These side-chain liquid crystal polymers are integral to technologies like optical displays and advanced sensor applications. researchgate.net

Aryl ether ketones, a related class of compounds, have been successfully used to create thermotropic liquid crystalline copolymers. medcraveebooks.comtandfonline.com These polymers are noted for their high thermal stability and chemical resistance, making them suitable for use as engineering thermoplastics or fibers. tandfonline.com The introduction of various substituent groups to the polymer backbone allows for the fine-tuning of the material's properties, such as its melting transition and liquid crystalline phase behavior. tandfonline.comtandfonline.com

The phenyl ring in this compound provides a foundation for creating optoelectronic materials. ossila.com The π-conjugated system of the ring can be extended through chemical synthesis to produce larger conjugated molecules or polymers capable of interacting with light. sigmaaldrich.comoregonstate.edu These materials are essential for the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). oregonstate.edumdpi.com The pentyl group enhances the solubility of these materials, which is a critical factor for the solution-based processing techniques used in fabricating flexible and large-area electronic devices. researchgate.net

Utilization in Organic Electronic and Photonic Devices

The properties of this compound make it a candidate for inclusion in organic electronic and photonic devices. Although direct applications are not extensively documented, its structural elements are found in materials used in these technologies. bldpharm.combldpharm.combldpharm.com By incorporating it into larger molecular designs, it can influence key device parameters such as charge mobility, energy levels, and thin-film morphology. oregonstate.edumdpi.com For instance, related aryl ketones are used in the synthesis of polymers for microelectronics and display devices due to their favorable dielectric properties. researchgate.nettandfonline.com The development of patterned liquid crystal polymer thin films from reactive mesogens has also shown promise in improving the energy conversion efficiency of photovoltaic cells. mdpi.com

Application as a Ligand or Pre-catalyst in Organometallic Chemistry

The ketone functional group of this compound can coordinate with metal ions, enabling its use as a ligand in organometallic chemistry. unipune.ac.inula.ve The oxygen atom's lone pair of electrons can form a bond with a metal center, creating a metal complex that may exhibit catalytic activity. nih.govrsc.org The electronic environment provided by the pentylphenyl group can modulate the reactivity of the metal center, potentially leading to catalysts for reactions like hydrogenation, oxidation, and cross-coupling. nih.govmdpi.comresearchgate.net The pentyl chain also offers the practical advantage of increasing the solubility of the organometallic complex in non-polar organic solvents. researchgate.net While the direct use of this specific compound as a ligand is an area for further research, the broader class of aryl ketones has been explored in the synthesis of catalysts for various organic transformations. nih.govscispace.comacs.orgunipd.it

Development of this compound as an Advanced Analytical Standard

Due to its stable and well-defined chemical structure, this compound is suitable for use as an advanced analytical standard. sigmaaldrich.comuni.lu In analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), it can serve as a reference compound for instrument calibration and for the identification and quantification of related substances in complex mixtures. americanchemicalsuppliers.com Its utility is particularly significant in quality control for industrial processes and in environmental monitoring, where accurate and reproducible results are imperative. Related aryl ketone compounds are also used as analytical standards and as building blocks in the synthesis of other analytical reagents. nih.gov

Future Research Directions and Unanswered Questions Regarding 1 4 Pentylphenyl Propan 1 One

Development of More Economical and Environmentally Benign Synthetic Routes

Current synthetic methodologies for 1-(4-pentylphenyl)propan-1-one, while effective at the laboratory scale, may not be optimal for large-scale production from an economic or environmental standpoint. Future research should focus on the development of green and sustainable synthetic pathways. This could involve the exploration of catalytic methods that minimize waste and avoid the use of hazardous reagents. For instance, the use of solid acid catalysts or enzyme-catalyzed reactions could offer more environmentally friendly alternatives to traditional Friedel-Crafts acylation reactions, which often rely on stoichiometric amounts of Lewis acids and chlorinated solvents. A comparative analysis of existing and novel synthetic routes is a critical first step in this direction.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Potential Challenges
Traditional Friedel-Crafts Acylation Well-established methodology Use of hazardous reagents, significant waste generation
Solid Acid Catalysis Reusable catalysts, reduced waste Catalyst deactivation, potentially lower yields
Enzymatic Synthesis High selectivity, mild reaction conditions Enzyme stability and cost

Comprehensive Elucidation of Biological Mechanisms of Action and Target Validation

The biological activities of this compound are not well-documented in publicly available literature. A crucial area of future research is the systematic screening of this compound against a wide array of biological targets to identify any potential therapeutic applications. High-throughput screening assays could be employed to investigate its effects on various enzymes, receptors, and ion channels. Should any significant biological activity be identified, subsequent research would need to focus on elucidating the precise mechanism of action. This would involve target identification and validation studies, which are essential for understanding how the compound exerts its effects at the molecular level. For example, if the compound shows activity as a monoamine uptake inhibitor, further studies would be needed to determine its selectivity for dopamine, norepinephrine, and serotonin (B10506) transporters. nih.gov

Exploration of Novel Chemical Transformations and Scaffold Derivatization

The chemical structure of this compound offers several opportunities for chemical modification to generate a library of novel derivatives. The aromatic ring, the pentyl chain, and the propanone moiety can all be subjected to various chemical transformations to explore the structure-activity relationship (SAR). For instance, substitution on the aromatic ring could modulate the electronic properties of the molecule, while alterations to the length and branching of the alkyl chain could influence its lipophilicity and binding affinity to biological targets. The ketone group could also be transformed into other functional groups, such as alcohols or amines, to create new chemical entities with potentially different biological profiles. Such derivatization is a common strategy in drug discovery to optimize lead compounds. researchgate.net

Integration of this compound into Advanced Supramolecular Assemblies

The amphiphilic nature of this compound, arising from its polar ketone group and nonpolar pentylphenyl tail, suggests its potential for use in the construction of supramolecular assemblies. Future research could explore the self-assembly of this molecule in various solvents and at interfaces to form structures such as micelles, vesicles, or liquid crystals. The ability to form ordered structures could lead to applications in materials science, for example, as templates for the synthesis of nanomaterials or as components of responsive materials. The interactions of this compound with other molecules to form co-assembled structures also warrants investigation. mdpi.commpg.de

Long-Term In Vivo Studies and Toxicological Assessments (if future research warrants)

Should this compound or its derivatives show promise in preclinical biological studies, a comprehensive toxicological assessment will be necessary before any potential therapeutic applications can be considered. This would involve a battery of in vivo studies to evaluate its long-term safety profile. These studies would need to be conducted in accordance with established regulatory guidelines and would include assessments of chronic toxicity, carcinogenicity, reproductive toxicity, and genotoxicity. The pharmacokinetic and pharmacodynamic properties of the compound would also need to be thoroughly characterized to understand its absorption, distribution, metabolism, and excretion (ADME) profile. fda.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Pentylphenyl)propan-1-one, and what methodological considerations are critical for optimizing yield?

  • Answer: Common synthetic routes include:

  • Claisen-Schmidt condensation : Reacting 4-pentylacetophenone with appropriate aldehydes under basic conditions. Solvent choice (e.g., ethanol) and temperature control (60–80°C) are critical for yield optimization .

  • Oxidation of propanol derivatives : Using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent to oxidize 1-(4-pentylphenyl)propan-1-ol. Catalyst purity and reaction time must be monitored to avoid over-oxidation .

  • Friedel-Crafts acylation : Reacting pentylbenzene with propionyl chloride in the presence of Lewis acids (e.g., AlCl₃). Anhydrous conditions and stoichiometric ratios are essential .

    Synthetic Method Key Parameters Yield Range
    Claisen-Schmidt CondensationEthanol, 70°C, 12h60–75%
    Oxidation (PCC)Dichloromethane, RT, 6h50–65%
    Friedel-Crafts AcylationAlCl₃, nitrobenzene, 0°C, 3h70–85%

Q. How should researchers characterize this compound, and what analytical techniques are most reliable?

  • Answer: Key techniques include:

  • X-ray crystallography : For unambiguous structural confirmation. Use SHELXL for refinement, ensuring high-resolution data (R-factor < 0.05) .
  • NMR spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 2.8–3.1 ppm for ketone-adjacent CH₂) and ¹³C NMR (δ 208–210 ppm for carbonyl) .
  • Mass spectrometry : ESI-MS for molecular ion detection (expected m/z: 232.3 [M+H]⁺) .

Q. What safety protocols are essential for handling this compound in laboratories?

  • Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis .
  • Waste disposal : Segregate organic waste and consult certified agencies for incineration .
  • Emergency measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

  • Answer: Discrepancies often arise from dynamic effects (e.g., keto-enol tautomerism) or crystal packing forces. Strategies include:

  • Variable-temperature NMR : To detect tautomeric equilibria .
  • DFT calculations : Compare experimental XRD bond lengths/angles with computational models to identify conformational distortions .
  • High-resolution XRD : Collect data at low temperatures (100 K) to minimize thermal motion artifacts .

Q. What strategies improve catalytic efficiency in the asymmetric synthesis of this compound enantiomers?

  • Answer:

  • Chiral ligands : Use BINAP or Salen-type ligands with transition metals (e.g., Ru or Rh) to enhance enantioselectivity (>90% ee) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate interactions .
  • Flow chemistry : Continuous reactors reduce side reactions and improve turnover frequency .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Answer:

  • QSAR modeling : Correlate substituent effects (e.g., pentyl chain length) with antibacterial activity (IC₅₀ values) using regression analysis .
  • Molecular docking : Screen derivatives against target enzymes (e.g., bacterial FabH) to prioritize synthesis .
  • ADMET profiling : Predict pharmacokinetics (e.g., logP, bioavailability) using tools like SwissADME .

Q. What experimental challenges arise in crystallizing this compound, and how can they be mitigated?

  • Answer: Challenges include poor crystal growth due to flexible pentyl chains. Solutions:

  • Co-crystallization : Use rigid co-formers (e.g., 1,2-bis(4-pyridyl)ethane) to stabilize the lattice .
  • Slow evaporation : Employ mixed solvents (e.g., hexane/ethyl acetate) at 4°C for controlled nucleation .
  • High-pressure methods : Apply 0.5–1 GPa to induce ordered packing .

Methodological Notes

  • Data validation : Cross-reference NMR/XRD results with databases like PubChem or NIST Chemistry WebBook .
  • Ethical compliance : Adhere to institutional guidelines for toxicity testing and environmental impact assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.